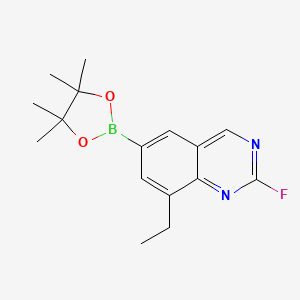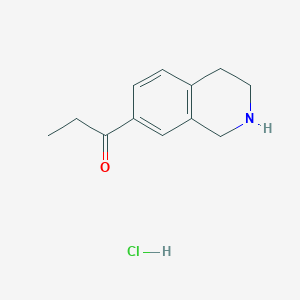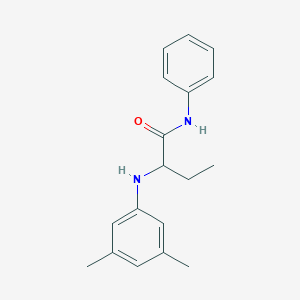
3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a complex organic compound that features a pyrrolidine ring, a nitrophenoxy group, and a carbamoyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Nitrophenoxy Group: This step might involve nitration of a phenol derivative followed by etherification to attach the nitrophenoxy group to the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated products.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.
Industry
Materials Science: Used in the development of new materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenoxy group could be involved in redox reactions, while the carbamoyl group might form hydrogen bonds with biological targets.
類似化合物との比較
Similar Compounds
- 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid methyl ester
- 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid ethyl ester
- 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester group in “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it unique compared to its methyl, ethyl, and isopropyl ester counterparts.
特性
分子式 |
C16H21N3O6 |
|---|---|
分子量 |
351.35 g/mol |
IUPAC名 |
tert-butyl 3-(5-carbamoyl-2-nitrophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O6/c1-16(2,3)25-15(21)18-7-6-11(9-18)24-13-8-10(14(17)20)4-5-12(13)19(22)23/h4-5,8,11H,6-7,9H2,1-3H3,(H2,17,20) |
InChIキー |
KDTBKBZGPPUTTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


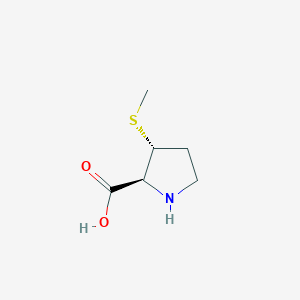
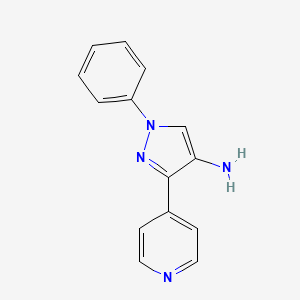
![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B12859339.png)
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
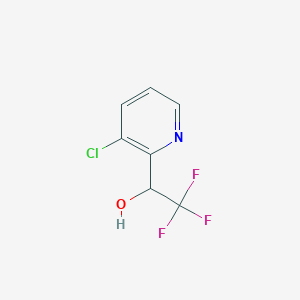
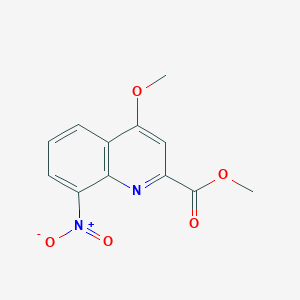
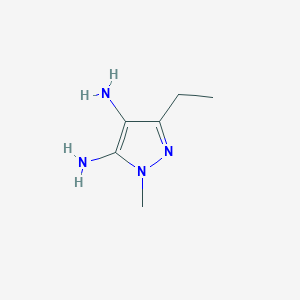
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
